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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

Cat. No.: B053616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of key intermediates for the anti-epileptic drug

Cenobamate, starting from (R)-1-(2-Chlorophenyl)ethanol and its derivatives. The protocols

provided are based on established synthetic routes, including those employing enzymatic

reactions to achieve high stereoselectivity.

Introduction
Cenobamate, chemically known as [(1R)-1-(2-Chlorophenyl)-2-(tetrazol-2-yl) ethyl] carbamate,

is an FDA-approved medication for the treatment of partial-onset seizures in adults.[1][2] The

synthesis of Cenobamate involves the creation of chiral intermediates, with the stereochemistry

at the ethylamine backbone being crucial for its therapeutic activity. A key chiral building block

in this synthesis is (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol. This document outlines

the synthetic pathways to this intermediate, starting from precursors related to (R)-1-(2-
Chlorophenyl)ethanol.

Synthetic Pathways
Two primary routes for the synthesis of the key intermediate, (R)-1-(2-chlorophenyl)-2-(2H-

tetrazol-2-yl)ethanol, have been identified.

Route 1: From (R)-2-Chlorostyrene Oxide
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This pathway involves the reaction of (R)-2-chlorostyrene oxide with 1H-tetrazole. (R)-2-

chlorostyrene oxide can be synthesized from (R)-1-(2-chlorophenyl)ethane-1,2-diol, a

derivative of (R)-1-(2-Chlorophenyl)ethanol.

Route 2: From 2-Bromo-1-(2-chlorophenyl)ethanone

This route begins with the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with 1H-tetrazole to

produce a ketone intermediate. This intermediate then undergoes an asymmetric enzymatic

reduction to yield the desired (R)-alcohol.

Data Summary
The following tables summarize the quantitative data associated with the key reaction steps.

Table 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol from its corresponding

ketone via Enzymatic Reduction

Parameter Value Reference

Substrate
1-(2-chlorophenyl)-2-(2H-

tetrazol-2-yl)ethanone
[1][3]

Enzyme
Oxidoreductase from Candida

magnoliae (in RB791 cells)
[3]

Conversion >99% [3]

Enantiomeric Excess (ee) >99% [1][3]

Reaction Time 48 hours [3][4]

Scale 50 g [3]

Table 2: Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
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Parameter Value Reference

Reactant Chlorosulfonyl isocyanate [3]

Solvent Tetrahydrofuran (THF) [2][3]

Yield 86% [3]

Optical Purity 99.9% [4]

Experimental Protocols
Protocol 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol via Enzymatic

Reduction

This protocol is adapted from patent literature describing the enantioselective reduction of the

ketone intermediate.[3]

Materials:

1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone

RB791 cells transfected with expression constructs for oxidoreductase from Candida

magnoliae

Buffer solution (e.g., 100 mM TEA, pH 8, 1mM MgCl2, 10% glycerol)[4]

Ethyl acetate

10% Brine solution

Procedure:

To a suitable reaction vessel, add 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone (50 g) and

the buffer solution.

Add the RB791 cell culture containing the oxidoreductase.

Stir the reaction mixture at room temperature for 48 hours.
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Monitor the reaction for the conversion of the ketone to the alcohol (target >98%).

Upon completion, add ethyl acetate (500 mL) to the reaction mixture.

Separate the organic layer and wash it three times with 10% brine solution (3 x 500 mL).

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced

pressure to obtain (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol as an oily residue.

Protocol 2: Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

This protocol describes the carbamoylation of the chiral alcohol intermediate.[2][3]

Materials:

(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

Chlorosulfonyl isocyanate

Tetrahydrofuran (THF), anhydrous

Water, deionized

Ethyl acetate

Isopropanol

Heptane

Procedure:

Dissolve (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol in anhydrous THF and cool the

solution to -10 to -20°C.

Slowly add chlorosulfonyl isocyanate to the cooled solution while maintaining the

temperature.

Stir the reaction mixture at this temperature until the reaction is complete.
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Quench the reaction by adding the mixture to pre-cooled water.

Add ethyl acetate and allow the mixture to warm to room temperature.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with water, and then with brine.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

The crude product can be purified by crystallization from a solvent system such as

isopropanol/heptane to yield Cenobamate.

Visualizations
Diagram 1: Overall Synthesis Pathway of Cenobamate
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Caption: Synthetic routes to Cenobamate intermediates.

Diagram 2: Experimental Workflow for Enzymatic Reduction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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